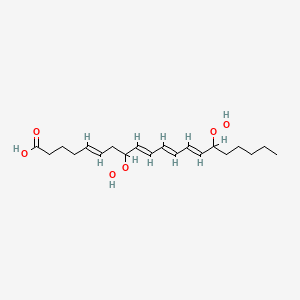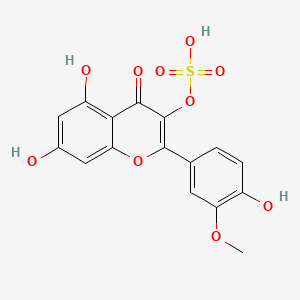
Persicarin
Übersicht
Beschreibung
Persicarin ist ein sulfatiertes Flavonoid, das natürlich in den Zellen verschiedener Pflanzenarten vorkommt, darunter der Wassernabel (Oenanthe javanica) und der Wasserpfeffer (Persicaria hydropiper). Es wurde erstmals 1937 von Jeffrey Harborne aus Wasserpfeffer isoliert. Der Name „this compound“ leitet sich vom lateinischen Namen der Pflanze ab: Persicaria hydropiper .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von this compound umfasst typischerweise die Sulfatierung von Isorhamnetin. Die Reaktionsbedingungen umfassen oft die Verwendung von Schwefeltrioxid-Pyridin-Komplex in einem aprotischen Lösungsmittel wie Dimethylformamid (DMF) bei niedrigen Temperaturen, um eine selektive Sulfatierung an der gewünschten Position zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound ist aufgrund seiner natürlichen Häufigkeit in bestimmten Pflanzen weniger verbreitet. Die Extraktion aus pflanzlichen Quellen wie Wassernabel und Wasserpfeffer ist die primäre Methode. Der Prozess beinhaltet eine Lösungsmittelextraktion, gefolgt von einer Reinigung mithilfe chromatographischer Verfahren .
Wissenschaftliche Forschungsanwendungen
Persicarin wurde auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere im Zusammenhang mit diabetesbedingter Leberentzündung und -schädigung. Es hat vielversprechende Ergebnisse beim Schutz vor oxidativem Stress und Entzündungen in der Leber von diabetischen Mäusen gezeigt . Darüber hinaus umfasst die Rolle von this compound in Pflanzenzellen und -geweben die molekulare Erkennung, die Stimulation des Pflanzenhormontransports, die Entgiftung und Signalwege .
Wirkmechanismus
Der genaue Wirkmechanismus von this compound ist nicht vollständig geklärt. Es wird vermutet, dass es seine Wirkung durch die Abschwächung von oxidativem Stress und Entzündungsreaktionen ausübt. Es unterdrückt Parameter für oxidativen Stress wie reaktive Sauerstoffspezies und Peroxynitrit sowie Entzündungsmarker wie NF-κB, AP-1, TGF-β, COX-2 und iNOS . Diese Aktionen tragen zum Schutz vor Leberschäden unter hyperglykämischen Bedingungen bei .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of persicarin typically involves the sulfation of isorhamnetin. The reaction conditions often include the use of sulfur trioxide-pyridine complex in an aprotic solvent like dimethylformamide (DMF) at low temperatures to ensure selective sulfation at the desired position .
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in certain plants. Extraction from plant sources like water dropwort and water pepper is the primary method. The process involves solvent extraction followed by purification using chromatographic techniques .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Persicarin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Chinone zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Dihydroderivate umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können an den Hydroxylgruppen stattfinden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter basischen Bedingungen verwendet.
Hauptprodukte
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Dihydroderivate.
Substitution: Alkylierte oder acylierte Flavonoidderivate.
Wirkmechanismus
The exact mechanism of action of persicarin is not fully understood. it is believed to exert its effects through the attenuation of oxidative stress and inflammatory responses. It suppresses oxidative stress parameters such as reactive oxygen species and peroxynitrite, and inflammatory markers like NF-κB, AP-1, TGF-β, COX-2, and iNOS . These actions help protect against liver damage under hyperglycemic conditions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Isohamnetin: Ein Flavonoid, das Persicarin ähnelt, aber keine Sulfatgruppe enthält.
Quercetin: Ein weiteres Flavonoid mit ähnlichen antioxidativen Eigenschaften.
Kaempferol: Ein Flavonoid mit ähnlichen entzündungshemmenden Wirkungen.
Einzigartigkeit
Die Einzigartigkeit von this compound liegt in seiner sulfatierten Struktur, die zu seinen spezifischen biologischen Aktivitäten beitragen kann. Die Sulfatgruppe kann seine Löslichkeit und Wechselwirkung mit biologischen Molekülen verbessern, was möglicherweise zu einzigartigen therapeutischen Wirkungen führt .
Eigenschaften
IUPAC Name |
[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O10S/c1-24-11-4-7(2-3-9(11)18)15-16(26-27(21,22)23)14(20)13-10(19)5-8(17)6-12(13)25-15/h2-6,17-19H,1H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFNXFXZXWDYMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203391 | |
| Record name | Persicarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549-31-5 | |
| Record name | Persicarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=549-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Persicarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Persicarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PERSICARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUF6GW9HDB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




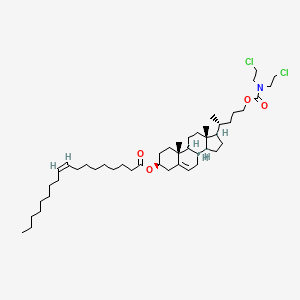
![(Z)-6-[(1R,2R,5R)-2-[(4-phenylphenyl)methoxy]-5-piperidin-1-ylcyclopentyl]hex-4-enoic acid](/img/structure/B1233411.png)
![[(2R)-2-[[(Z)-heptadec-10-enyl]carbamoyloxy]-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1233414.png)

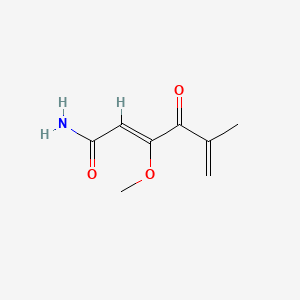
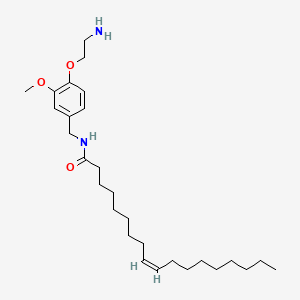
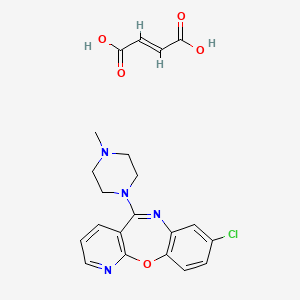

![N-[(Z)-benzylideneamino]-4-tert-butyl-6-piperazin-1-yl-1,3,5-triazin-2-amine](/img/structure/B1233423.png)
